N-[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
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Description
N-[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a useful research compound. Its molecular formula is C17H23N3O2S2 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.12316933 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis . The target of these derivatives is often the DprE1 enzyme , which is crucial for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target . For instance, when these compounds interact with the DprE1 enzyme, they inhibit its function, thereby disrupting the biosynthesis of arabinogalactan and affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway by inhibiting the DprE1 enzyme . This disruption in the pathway leads to a deficiency in arabinogalactan, a key component of the mycobacterial cell wall, thereby affecting the survival and proliferation of the bacteria .
Pharmacokinetics
The admet calculation of similar benzothiazole derivatives has shown a favorable pharmacokinetic profile . These properties impact the bioavailability of the compound, determining how well it is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of M. tuberculosis . By disrupting the biosynthesis of arabinogalactan, the compound affects the integrity of the mycobacterial cell wall, leading to the death of the bacteria .
Properties
IUPAC Name |
N-[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-11-4-7-15-16(12(11)2)18-17(23-15)20-9-8-13(10-20)19(3)24(21,22)14-5-6-14/h4,7,13-14H,5-6,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRCSZKYTATAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCC(C3)N(C)S(=O)(=O)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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